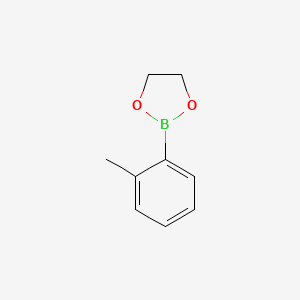
1,3,2-Dioxaborolane, 2-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2-(2-methylphenyl)- is an organoboron compound that features a five-membered ring consisting of two oxygen atoms, one boron atom, and three carbon atoms. This compound is part of the dioxaborolane family, which is known for its utility in various chemical reactions, particularly in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(2-methylphenyl)- typically involves the reaction of 2-methylphenylboronic acid with diols under dehydrating conditions. One common method is the reaction of 2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborolane, 2-(2-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and automated control systems to maintain precise reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 2-(2-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boranes and other boron-containing compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 2-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane, 2-(2-methylphenyl)- involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, participating in the transmetalation step with palladium catalysts to form carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Uniqueness
1,3,2-Dioxaborolane, 2-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various nucleophiles makes it a valuable reagent in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
80137-71-9 |
|---|---|
Molekularformel |
C9H11BO2 |
Molekulargewicht |
162.00 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H11BO2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
NXHVITUKSNVDDS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
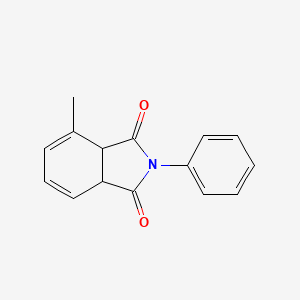
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
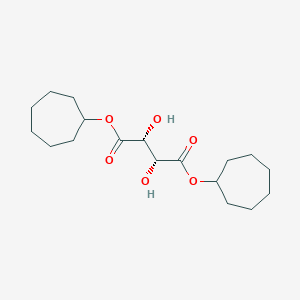
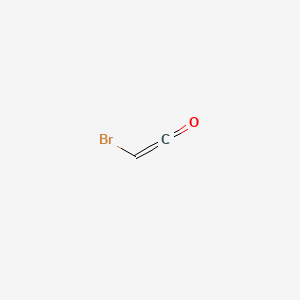
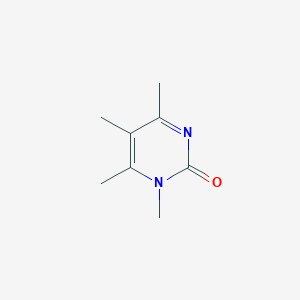

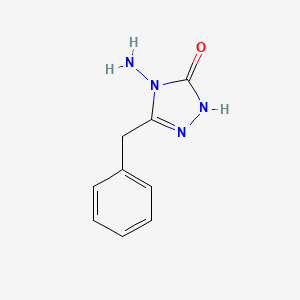

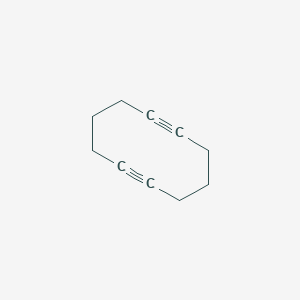
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
